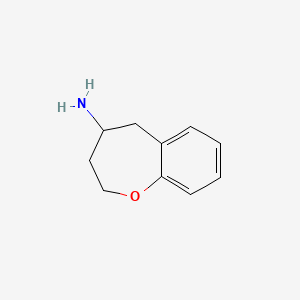

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

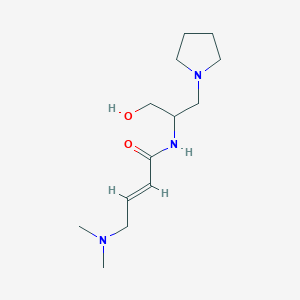

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C10H13NO and a molecular weight of 163.22 . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine and related compounds has been described in several studies . For example, a series of trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives were synthesized and biologically evaluated to discover potential antipsychotics with good drug target selectivity .Molecular Structure Analysis

The InChI code for 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is 1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2 . The compound has a molecular weight of 163.22 g/mol .Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine is a liquid at room temperature . The compound has a molecular weight of 163.22 g/mol .科学的研究の応用

Anxiolytic and Analgesic Agents

Compounds derived from 2,3,4,5-tetrahydro-1-benzoxepin-4-amine have shown promising results as potential anxiolytic and analgesic agents . These compounds have been evaluated using various pharmacological tests such as the elevated plus maze (EPM) and open field (OF) tests for anxiolytic properties, and the tail flick (TF) and hot plate (HP) methods for analgesic effects .

Anti-Cancer Activity

Derivatives of 2,3,4,5-tetrahydro-1-benzoxepin-4-amine have been designed and synthesized with the introduction of alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs. These derivatives have demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, as indicated by their IC50 values .

Anti-Implantation Agents

Some 5-substituted derivatives of 2,3,4,5-tetrahydro-1-benzoxepin have been synthesized and evaluated for their anti-implantation activity . These studies have been conducted in mature female Sprague-Dawley rats, indicating potential applications in reproductive health and contraception .

Synthesis of Benzothiazepines

2,3,4,5-Tetrahydro-1-benzoxepin derivatives have been used in the synthesis of benzothiazepines . A method has been proposed for the synthesis of these compounds by reductive ring expansion, which could lead to the development of new condensed indole systems .

GABA A Receptor Interaction

The high anxiolytic activity of certain derivatives is explained by their pronounced interaction mainly with the benzodiazepine site of the GABA A receptor . This interaction is crucial for the development of drugs targeting anxiety disorders .

5-HT 2A Receptor Interaction

In addition to the GABA A receptor, some derivatives also show a prominent interaction with both the specific and allosteric sites of the 5-HT 2A receptor . This receptor is known to play a role in various central nervous system disorders, making these derivatives potential candidates for treating such conditions .

Safety and Hazards

特性

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4,9H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRNYXTUAFFTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1-benzoxepin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2854703.png)

![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)

![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)

![(4S,5S)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/no-structure.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-[methyl(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2854717.png)

![8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2854718.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-4-methylaniline](/img/structure/B2854722.png)

![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)

![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-methoxybenzaldehyde](/img/structure/B2854726.png)